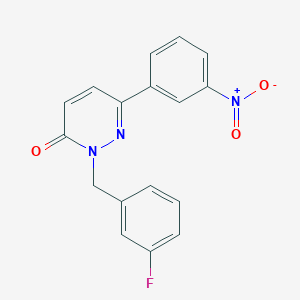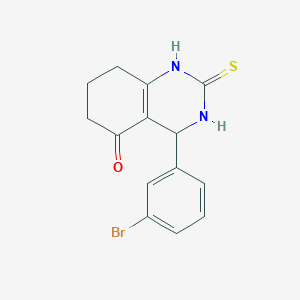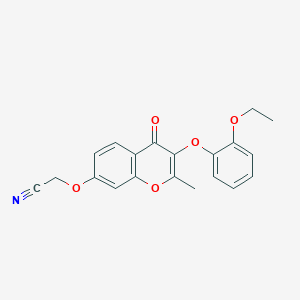
2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its specific structure and the conditions under which it is used. Ethers, such as the 2-ethoxyphenoxy group in this compound, are generally quite stable but can undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results .Applications De Recherche Scientifique
Fluorescence Quenching Effect to Metal Ions
2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile, as part of the amide-containing coumarin fluorescent probes, has been used to exhibit selective fluorescence quenching effects to Fe3+ and Cu2+ in acetonitrile. This characteristic makes it a valuable tool in metal ion recognition and detection applications (Guo, 2013).
Palladium-Catalyzed Cyclization Reactions
The compound plays a significant role in palladium-catalyzed cyclization reactions, which are crucial in synthetic organic chemistry. This application is particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals (Tsuji et al., 1980).
Synthesis of Thiazolidin-4-ones
In medicinal chemistry, this compound is instrumental in the synthesis of thiazolidin-4-ones, which are evaluated for their antibacterial activity against various bacteria. This application underscores the compound's potential in developing new antimicrobial agents (Čačić et al., 2009).
Synthesis of New Condensed Coumarin Derivatives
The compound is also used in synthesizing new condensed coumarin derivatives, which are significant in the development of new materials and chemicals with potential industrial applications (Dekić et al., 2007).
Synthesis of Carbamate Derivatives
The synthesis of carbamate derivatives of coumarin and chromene, which involves this compound, finds applications in various fields including pharmaceuticals and agrochemicals (Velikorodov & Imasheva, 2008).
Breast Cancer Research
In cancer research, particularly for breast cancer, this compound is a part of synthesized chromeno[4,3-b]pyridine derivatives, which have shown promising results in anticancer activities in studies (Abd El Ghani et al., 2022).
Re-cyclization with Amines
The compound is also essential in synthesizing 2-pyridone derivatives from various substituted amines, an application that has implications in the development of medicinally relevant molecules (Zhang et al., 2013).
Anti-Proliferative Activity Against Human Cancer Cells
Additionally, its derivatives are studied for their anti-proliferative activity against human cancer cells, playing a significant role in the search for new cancer therapies (Venkateswararao et al., 2014).
Combinatorial Chemistry
This compound is part of the catalyst-free combinatorial library development for synthesizing novel chromene derivatives, showcasing its utility in green chemistry and pharmaceuticals (Kumaravel & Vasuki, 2009).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about the intended use or biological activity of this compound, it’s not possible to provide an analysis of its mechanism of action .
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-3-23-16-6-4-5-7-17(16)26-20-13(2)25-18-12-14(24-11-10-21)8-9-15(18)19(20)22/h4-9,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMVVIJYFYAGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

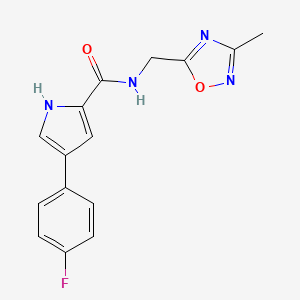
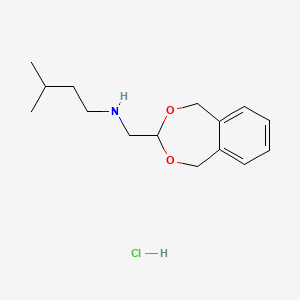
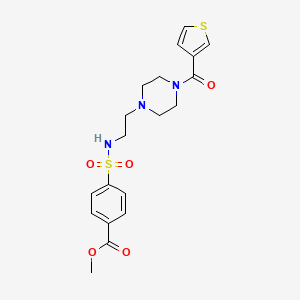
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2626674.png)
![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2626675.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2626678.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide](/img/structure/B2626681.png)
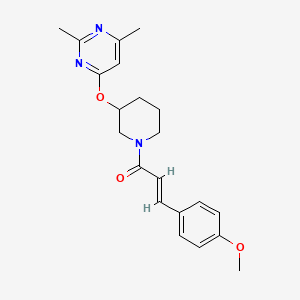
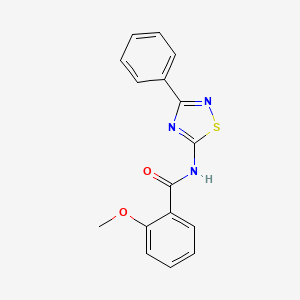

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2626688.png)
